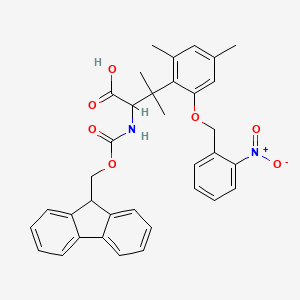

![molecular formula C23H24BrFN4OS B2717532 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1189731-82-5](/img/structure/B2717532.png)

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

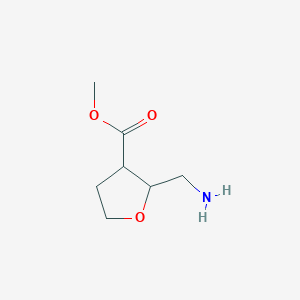

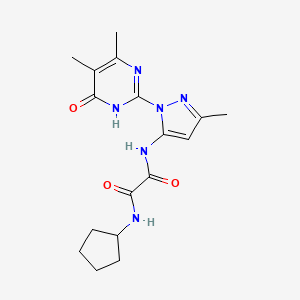

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrFN4OS and its molecular weight is 503.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

New Spiropiperidines as Potent and Selective Non-Peptide Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, compounds structurally related to the chemical , has demonstrated significant potential in the development of new therapeutic agents targeting the tachykinin NK2 receptor. Such compounds have shown potent antagonist activity in guinea pig trachea, indicating a potential application in treating bronchoconstriction and other respiratory conditions without significant side effects related to NK1 receptor interaction. The studies suggest a meticulous approach to structural modification can enhance receptor binding affinity and selectivity, crucial for therapeutic efficacy and safety (Smith et al., 1995).

Monofluorinated Spirocycles in Multicomponent Reactions

The synthesis of monofluorinated bis-heterocyclic spirocycles through one-pot multicomponent reactions highlights the compound's relevance in creating functionally diverse molecular frameworks. This approach demonstrates the compound's versatility in organic synthesis, enabling the generation of novel structures with potential biological activity. The efficiency of this method, coupled with the absence of additional catalysts, underscores its utility in the rapid synthesis of complex molecules for further biological evaluation (Liu et al., 2022).

High-Affinity Non-Peptide Agonists for the ORL1 Receptor

The development of high-affinity ligands for the human ORL1 receptor, involving triazaspirodecanone structures, signifies another application area. These compounds have shown promising selectivity and agonist activity in biochemical assays, indicating potential therapeutic applications in treating disorders related to the ORL1 receptor. The research provides a foundation for the exploration of non-peptide agonists with improved pharmacological profiles for clinical use (Röver et al., 2000).

Antipsychotic Potential of Triazaspirodecanone Derivatives

Investigations into triazaspirodecanone derivatives have revealed their potential as antipsychotic agents. The specific activities of these compounds in behavioral and biochemical pharmacological test models suggest a promising avenue for developing new treatments for psychiatric disorders. The research highlights the importance of structural modifications for achieving the desired pharmacological profile, with a focus on minimizing neurological side effects (Wise et al., 1985).

Tyrosinase Inhibition by Triazole-Based Derivatives

A study on triazole-based compounds, including structures similar to the compound , has shown significant inhibitory activity against mushroom tyrosinase. This suggests a potential application in designing new drugs against melanogenesis, which is a critical factor in conditions like hyperpigmentation. The combination of synthetic chemistry and molecular docking studies in this research offers a comprehensive approach to identifying and optimizing novel tyrosinase inhibitors (Hassan et al., 2022).

Eigenschaften

IUPAC Name |

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrFN4OS/c1-2-29-13-11-23(12-14-29)27-21(16-3-5-17(24)6-4-16)22(28-23)31-15-20(30)26-19-9-7-18(25)8-10-19/h3-10H,2,11-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHPMVXHIZAUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)